

# PAR3 (1-6) (human) vendor and product specifications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | PAR3 (1-6) (human) |           |
| Cat. No.:            | B8088825           | Get Quote |

## **Application Notes and Protocols: Human PAR3 (1-6)**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the human Protease-Activated Receptor 3 (1-6) peptide, including vendor specifications, its role in cell signaling, and detailed experimental protocols for its use in research.

## **Product Specifications**

The human PAR3 (1-6) peptide, with the sequence Threonine-Phenylalanine-Arginine-Glycine-Alanine-Proline (TFRGAP), is a synthetic peptide that mimics the tethered ligand of human PAR3. It is a valuable tool for studying the intricacies of PAR signaling. Below is a summary of product specifications from various vendors.



| Vendor                   | Product<br>Name                                                         | Catalog<br>No. | Purity | Form                      | Molecular<br>Weight | Storage               |
|--------------------------|-------------------------------------------------------------------------|----------------|--------|---------------------------|---------------------|-----------------------|
| Xcess<br>Bioscience<br>s | Protease-<br>Activated<br>Receptor-3<br>(PAR-3) (1-<br>6), human        | -              | ≥98%   | Solid<br>Powder           | -                   | -20°C for 1<br>year   |
| Anaspec                  | Protease-<br>Activated<br>Receptor-<br>3, PAR-3<br>(1-6),<br>human      | AS-62657       | ≥95%   | Lyophilized               | 646.8<br>g/mol      | -20°C                 |
| CPC<br>Scientific        | PAR-3 (1-<br>6) (human)                                                 | PARP-<br>007A  | -      | Trifluoroac<br>etate salt | 647.73<br>g/mol     | -20 ± 5°C             |
| Cayman<br>Chemical       | PAR3 (1-6)<br>(human)                                                   | -              | ≥98%   | -                         | -                   | -                     |
| MedchemE<br>xpress       | Protease-<br>Activated<br>Receptor-3<br>(PAR-3) (1-<br>6), human<br>TFA | HY-<br>P2519A  | 99.86% | -                         | -                   | -80°C for 6<br>months |
| ChemSrc                  | PAR-3 (1-<br>6) (human)<br>trifluoroace<br>tate salt                    | -              | 98.0%  | -                         | 647.72<br>g/mol     | -                     |

## **Signaling Pathways**

The human PAR3 (1-6) peptide, TFRGAP, is known to be a PAR3 agonist; however, it paradoxically mediates its signaling effects primarily through Protease-Activated Receptor 1 (PAR1) and, in some cellular contexts, PAR2.[1][2] The full-length PAR3 receptor is often



considered a "silent" receptor, as its own signaling capacity is limited. Instead, it functions as a coreceptor, forming heterodimers with PAR1 to modulate its signaling output.[3][4][5]

Activation of PAR1 by the PAR3 (1-6) peptide initiates a downstream signaling cascade, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This signaling is dependent on the specific amino acid sequence of the peptide, as single alanine substitutions at positions 3, 4, or 6 (Arginine, Glycine, or Proline) abolish its activity.

The dimerization of PAR3 with PAR1 alters the G-protein coupling of PAR1, showing an increased coupling to  $G\alpha 13$ . This specific G-protein engagement is crucial for downstream effects such as increased endothelial permeability.

Below is a diagram illustrating the signaling pathway initiated by the human PAR3 (1-6) peptide.





Click to download full resolution via product page

Caption: PAR3 (1-6) peptide signaling pathway.

## Experimental Protocols ERK Phosphorylation Assay via Western Blot

This protocol details the steps to assess the activation of the ERK/MAPK signaling pathway in response to the human PAR3 (1-6) peptide.

#### A. Materials and Reagents

- Human cell line endogenously expressing PAR1 and PAR3 (e.g., A-498 human kidney carcinoma cells, PANC-1 human pancreatic adenocarcinoma cells).
- Human PAR3 (1-6) peptide (TFRGAP).
- Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
- · Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels.
- Transfer buffer.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies:
  - Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) antibody.
  - Rabbit anti-total-ERK1/2 (p44/42 MAPK) antibody.







- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent substrate (ECL).
- Imaging system for chemiluminescence detection.
- B. Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for ERK phosphorylation assay.



#### C. Step-by-Step Protocol

- Cell Seeding: Seed A-498 or PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in complete medium at 37°C in a 5% CO2 incubator.
- Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.

#### Peptide Treatment:

- Prepare a stock solution of the PAR3 (1-6) peptide in a suitable solvent (e.g., sterile water or PBS).
- $\circ~$  Dilute the peptide stock in serum-free medium to the desired final concentrations (a dose-response experiment from 1  $\mu M$  to 100  $\mu M$  is recommended to determine the optimal concentration).
- Remove the serum-free medium from the cells and add the medium containing the PAR3 (1-6) peptide.
- Incubate for a predetermined time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to identify the peak of ERK phosphorylation. Based on similar GPCR activation, a 7-15 minute stimulation is often optimal.

#### Cell Lysis:

- After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.



- Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

#### SDS-PAGE:

- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.
  - The following day, wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation:
  - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's protocol.



- Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing (for Total ERK):
  - To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed for total ERK.
  - Incubate the membrane in a stripping buffer.
  - Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the anti-total-ERK1/2 antibody.
- Data Analysis:
  - Quantify the band intensities for both phospho-ERK and total ERK using densitometry software (e.g., ImageJ).
  - Normalize the phospho-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.
  - Compare the normalized phospho-ERK levels in treated samples to the untreated control to determine the fold-change in ERK activation.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. The information provided in these application notes is intended for guidance and may require optimization for specific experimental conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Proteinase-activated receptors (PARs)--the PAR3 Neo-N-terminal peptide TFRGAP interacts with PAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Tethered ligand-derived peptides of proteinase-activated receptor 3 (PAR3) activate PAR1 and PAR2 in Jurkat T cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Protease-activated receptor-3 (PAR3) regulates PAR1 signaling by receptor dimerization PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PAR3 (1-6) (human) vendor and product specifications].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088825#par3-1-6-human-vendor-and-product-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com